molecular formula C5H10O B049286 Cyclopentanol CAS No. 96-41-3

Cyclopentanol

Cat. No.: B049286
CAS No.: 96-41-3
M. Wt: 86.13 g/mol
InChI Key: XCIXKGXIYUWCLL-UHFFFAOYSA-N
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Description

Cyclopentanol, also known as cyclopentyl alcohol, is an organic compound categorized under the cycloalkanols class. It is a secondary alcohol with the molecular formula C₅H₁₀O. The structure of this compound consists of a five-membered carbon ring (cyclopentane) with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and has a distinctive, somewhat unpleasant odor due to the presence of the hydroxyl group .

Synthetic Routes and Reaction Conditions:

    Reduction of Cyclopentanone: One common method to synthesize this compound involves the reduction of cyclopentanone using sodium borohydride. In this reaction, cyclopentanone is mixed with sodium borohydride in an alcohol solvent such as methanol or ethanol.

    Hydrogenation of Cyclopentene: Another method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound is often produced by the catalytic hydrogenation of cyclopentanone.

    Selective Conversion of Furfural: Another industrial method involves the selective conversion of furfural to cyclopentanone or this compound using copper-cobalt catalysts.

Biochemical Analysis

Biochemical Properties

Cyclopentanol plays a significant role in biochemical reactions. It is involved in the oxidation process by Pseudomonas N.C.I.B. 9872, where this compound is converted to cyclopentanone . This interaction involves enzymes that facilitate the oxidation process.

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of reactions. It is initially converted to cyclopentanone, which then undergoes further transformations . These changes involve binding interactions with biomolecules and potential changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the process of converting biomass furfural into this compound, an unprecedented rearrangement product selectivity of 89.1% to this compound was achieved .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to cyclopentanone in the oxidation process, suggesting it interacts with enzymes that facilitate this transformation .

Chemical Reactions Analysis

Cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

    Oxidation to Cyclopentanone: this compound can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

    Reduction to Cyclopentane: this compound can be reduced to cyclopentane by hydrogenation in the presence of a metal catalyst such as palladium on carbon.

Substitution:

    Halogenation: this compound can undergo substitution reactions with halogens.

Scientific Research Applications

Cyclopentanol has several applications in scientific research and industry:

Chemistry:

Biology and Medicine:

    Pharmaceuticals: this compound serves as a building block in the synthesis of therapeutic molecules.

Industry:

Comparison with Similar Compounds

Cyclopentanol can be compared with other similar compounds such as cyclohexanol, cyclobutanol, and cyclopropanol.

Cyclohexanol:

Cyclobutanol:

Cyclopropanol:

This compound’s unique five-membered ring structure provides a balance between stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

cyclopentanol
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InChI

InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2
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InChI Key

XCIXKGXIYUWCLL-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C1)O
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID1033371
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Molecular Weight

86.13 g/mol
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Physical Description

Cyclopentanol appears as a colorless viscous liquid with a pleasant odor. Slightly less dense than water. Vapors heavier than air. Used to make perfumes and pharmaceuticals., Colorless viscous liquid with a pleasant odor; [Hawley], Liquid
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Boiling Point

140.4 °C @ 760 MM HG
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Flash Point

124 °F (NFPA, 2010), 124 °F (51 °C) (CLOSED CUP)
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Solubility

SOL IN ALCOHOL, ETHER, ACETONE; SLIGHTLY SOL IN WATER, Sparingly soluble in water. Soluble in ethanol.
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Density

0.9478 @ 20 °C/4 °C
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Vapor Density

2.97 (AIR= 1)
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Vapor Pressure

2.49 [mmHg], 1892 mm Hg @ 25 °C
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Color/Form

Colorless, viscous liquid

CAS No.

96-41-3
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Melting Point

-19 °C
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Synthesis routes and methods I

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
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Synthesis routes and methods II

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
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stainless steel
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Synthesis routes and methods III

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.2 mmol of cyclopentane reacted (with a conversion of 0.7%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 6.1%), 0.2 mmol of cyclopentanol (with a selectivity of 2.4%), and 5.2 mmol of cyclopentyl hydroperoxide (with a selectivity of 63.4%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.52%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
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Synthesis routes and methods IV

Procedure details

0.05 mL of the acyl group acceptor cyclopentanol with toluene added to give 2.0 mL, 0.05 mL of the acyl group acceptor cyclopentanol with isopropyl ether added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-butanol with toluene added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-butanol with isopropyl ether added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-propanol with toluene added to give 2.0 mL, and 0.05 mL of the acyl group acceptor 2-propanol with isopropyl ether added to give 2.0 mL were prepared, and 50 mg of each of the enzymes shown in Table 10 and 50 mg of the compound of Formula 13 were added to each of the above and stirred using a stirrer (600 rpm) at room temperature (21° C. to 24° C.) for 19 hours. After the reaction was completed, the immobilized enzyme was removed by filtration using an Ekicrodisc 25CR, and the solution was dried under reduced pressure, dissolved in 1 mL of methanol, and then subjected to analysis by the above-mentioned HPLC method for the compound of Formula 3.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanol
Reactant of Route 2
Cyclopentanol
Reactant of Route 3
Cyclopentanol
Reactant of Route 4
Cyclopentanol
Reactant of Route 5
Cyclopentanol
Reactant of Route 6
Cyclopentanol

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